![molecular formula C19H23N5O3S B1230824 1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1230824.png)
1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(7-cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea is an aminoquinoline.
Scientific Research Applications
Synthesis and Molecular Properties
- The compound is involved in the synthesis of fused quinolines, demonstrating its utility in facilitating intramolecular Friedel–Crafts acylation. This process is characterized by relatively low reaction temperatures and ease of product isolation (Li, Chang, Gao, & Gao, 2008).
Potential Anticancer and Antibacterial Applications
- Quinoline and quinolinium iodide derivatives, which include this compound, have been explored for their potential as anticancer and antibacterial agents. These derivatives have shown significant antitumor and antibacterial activity in vitro (Jin, Xiao, Li, Qi, Zhao, & Sun, 2020).
Chemosensing and Molecular Docking
- Acylthiourea derivatives of this compound have been synthesized and characterized, showing potential for chemosensing and antioxidant activity. Molecular docking studies have suggested their potential anti-inflammatory, antimalarial, and anti-tuberculosis activities (Kalaiyarasi, Haribabu, Gayathri, Gomathi, Bhuvanesh, Karvembu, & Biju, 2019).
Antimicrobial Activity
- Studies on quinoline derivatives containing an azole nucleus, including compounds similar to 1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea, have shown promising antimicrobial activity against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Anticancer Activities
- Novel quinoline derivatives have been synthesized and evaluated for their anti-breast cancer activity. Some of these compounds, which share a structural similarity with the compound , have exhibited higher activity compared to conventional drugs like doxorubicin (Ghorab & Alsaid, 2015).
properties
Product Name |
1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea |
---|---|
Molecular Formula |
C19H23N5O3S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[3-[(7-cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C19H23N5O3S/c1-25-7-3-6-23-19(28)22-5-2-4-21-18-14(11-20)8-13-9-16-17(27-12-26-16)10-15(13)24-18/h8-10H,2-7,12H2,1H3,(H,21,24)(H2,22,23,28) |
InChI Key |
ODSGMEMXLCTXCA-UHFFFAOYSA-N |
SMILES |
COCCCNC(=S)NCCCNC1=C(C=C2C=C3C(=CC2=N1)OCO3)C#N |
Canonical SMILES |
COCCCNC(=S)NCCCNC1=C(C=C2C=C3C(=CC2=N1)OCO3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.